molecular formula C15H15N7S B2541961 3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine CAS No. 2380180-30-1

3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine

Cat. No.: B2541961
CAS No.: 2380180-30-1
M. Wt: 325.39
InChI Key: SQOWKAKWIQNGDU-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine core substituted with pyridinyl and thiadiazolyl piperazine groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the pyridinyl and thiadiazolyl piperazine substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using halogenated derivatives and strong bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, strong bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-yl)-6-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine stands out due to its unique combination of pyridazine, pyridinyl, and thiadiazolyl piperazine groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7S/c1-2-6-16-12(3-1)13-4-5-14(19-18-13)21-7-9-22(10-8-21)15-20-17-11-23-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOWKAKWIQNGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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